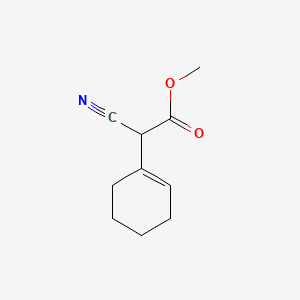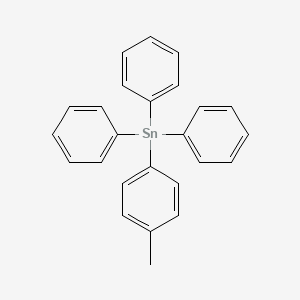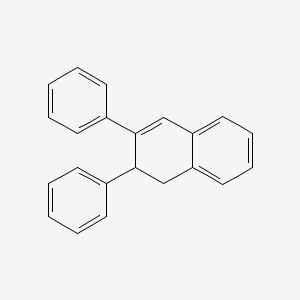
2,3-Diphenyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C22H18 It is a derivative of naphthalene, characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the dihydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,2-dihydronaphthalene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-diphenyl-1-phenylethanone using a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-diphenylnaphthalene.
Reduction: Reduction reactions can convert it to 2,3-diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Diphenylnaphthalene.
Reduction: 2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Diphenyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of molecular interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can bind to receptors and modulate their activity .
Comparaison Avec Des Composés Similaires
1,2-Dihydronaphthalene: Lacks the phenyl groups, making it less sterically hindered.
2,3-Diphenylnaphthalene: An oxidized form with a fully aromatic naphthalene ring.
2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene: A reduced form with additional hydrogen atoms.
Uniqueness: 2,3-Diphenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C22H18 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2,3-diphenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H18/c1-3-9-17(10-4-1)21-15-19-13-7-8-14-20(19)16-22(21)18-11-5-2-6-12-18/h1-15,22H,16H2 |
Clé InChI |
SRRABFUMFKGGIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=CC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


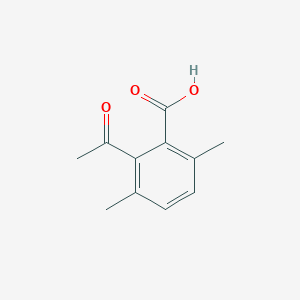
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
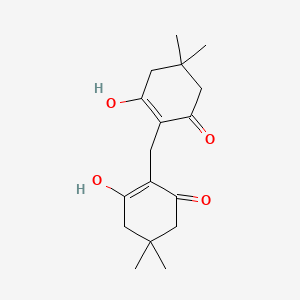

![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
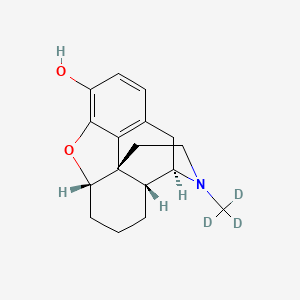
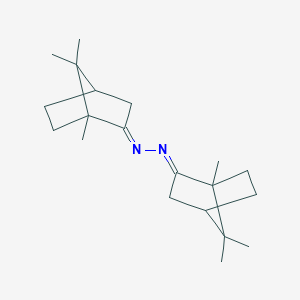
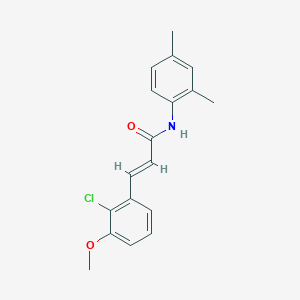
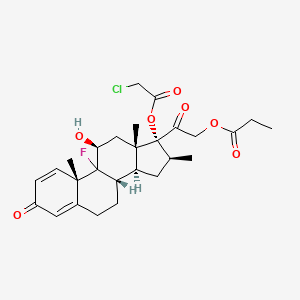
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

